

Spectroscopic and Synthetic Profile of 4-Benzylxyindole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylxyindole-3-carboxaldehyde

Cat. No.: B112921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a detailed synthetic protocol for **4-Benzylxyindole-3-carboxaldehyde**. This key intermediate is valuable in the synthesis of various bioactive molecules and functional materials. All quantitative data is presented in structured tables for clarity, and experimental procedures are detailed to ensure reproducibility.

Core Spectroscopic Data

The structural identity and purity of **4-Benzylxyindole-3-carboxaldehyde** ($C_{16}H_{13}NO_2$) are confirmed through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified NMR dataset for **4-Benzylxyindole-3-carboxaldehyde** is not readily available in a single public source, data for closely related analogs such as 1-benzyl-1H-indole-3-carbaldehyde provide a strong basis for the expected spectral features. The benzylxy group at the 4-position is expected to influence the chemical shifts of the aromatic protons on the indole core.

Table 1: Predicted ^1H NMR Spectral Data for **4-Benzylxyindole-3-carboxaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.0	s	1H	Aldehyde CHO
~8.3	m	1H	Indole H-7
~7.7	s	1H	Indole H-2
~7.5-7.3	m	5H	Phenyl H of benzyl group
~7.3-7.1	m	2H	Indole H-5, H-6
~5.2	s	2H	Benzyllic CH_2
~8.5 (broad)	br s	1H	Indole NH

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Benzylxyindole-3-carboxaldehyde**

Chemical Shift (δ) ppm	Assignment
~185	Aldehyde C=O
~155	C-4 (aromatic, O-substituted)
~138	C-7a (aromatic)
~137	C-ipso (benzyl)
~135	C-2 (aromatic)
~129	C-para (benzyl)
~128	C-ortho (benzyl)
~127	C-meta (benzyl)
~125	C-3a (aromatic)
~123	C-6 (aromatic)
~118	C-3 (aromatic)
~110	C-5 (aromatic)
~105	C-7 (aromatic)
~70	Benzylic CH ₂

Infrared (IR) Spectroscopy

The IR spectrum of **4-Benzylxyindole-3-carboxaldehyde** is expected to exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not publicly available, a product from Thermo Scientific is confirmed to have an IR spectrum that conforms to the structure.[\[1\]](#)

Table 3: Predicted IR Absorption Bands for **4-Benzylxyindole-3-carboxaldehyde**

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	N-H stretching (indole)
3100-3000	Aromatic C-H stretching
~2850, ~2750	Aldehyde C-H stretching
~1650	C=O stretching (aldehyde)
1600-1450	Aromatic C=C stretching
~1250	C-O stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of the compound.

Table 4: Mass Spectrometry Data for **4-Benzylxyindole-3-carboxaldehyde**

Parameter	Value	Source
Molecular Formula	C ₁₆ H ₁₃ NO ₂	Chem-Impex[2]
Molecular Weight	251.28 g/mol	Chem-Impex[2]
Predicted [M+H] ⁺	252.10192 m/z	PubChem[3]
Predicted Monoisotopic Mass	251.09464 Da	PubChem[3]

Experimental Protocols

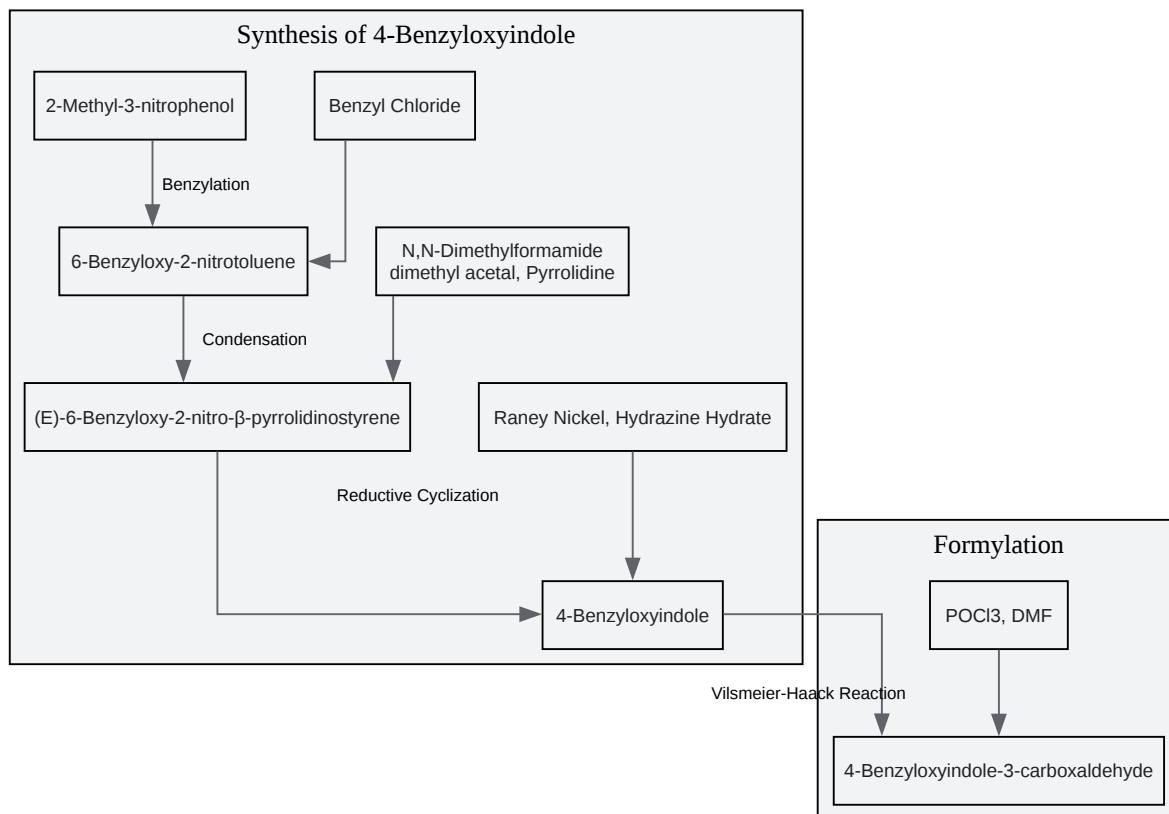
The synthesis of **4-Benzylxyindole-3-carboxaldehyde** is typically achieved through a two-step process: the synthesis of the 4-benzylxyindole precursor followed by its formylation.

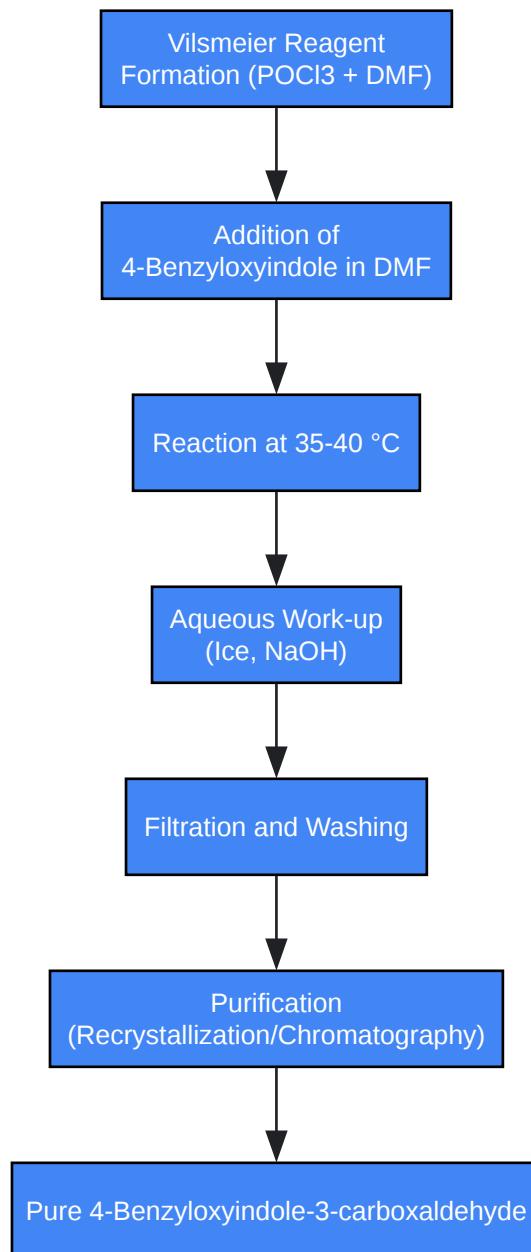
Synthesis of 4-Benzylxyindole

A well-established procedure for the synthesis of 4-benzylxyindole is available from Organic Syntheses.[4] The process involves the reaction of 6-benzylxy-2-nitrotoluene with N,N-

dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization using Raney nickel and hydrazine hydrate.[4]

Formylation of 4-Benzylxyindole


The introduction of the aldehyde group at the C-3 position of the indole ring is commonly achieved via the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF).[3]


Detailed Protocol (Adapted from the formylation of indole):

- Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice-salt bath. To this, add phosphorus oxychloride dropwise with stirring, ensuring the temperature is maintained below 10 °C.[3]
- Reaction with 4-Benzylxyindole: Dissolve 4-benzylxyindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again maintaining a low temperature.[3]
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[3]
- Work-up: Cool the reaction mixture in an ice bath and carefully quench by the addition of crushed ice and water. Basify the solution with an aqueous sodium hydroxide solution to precipitate the crude product.[3]
- Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthetic Workflow and Logical Relationships

The synthesis of **4-Benzylxyindole-3-carboxaldehyde** follows a logical progression from commercially available starting materials to the final product. The key transformations are benzylation of a substituted nitrophenol, followed by a series of reactions to form the indole ring, and finally, formylation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-(benzyloxy)-1h-indole-3-carbaldehyde (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Benzyloxyindole-3-carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112921#spectroscopic-data-nmr-ir-ms-of-4-benzyloxyindole-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com